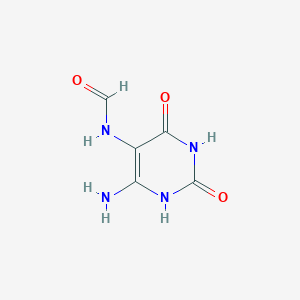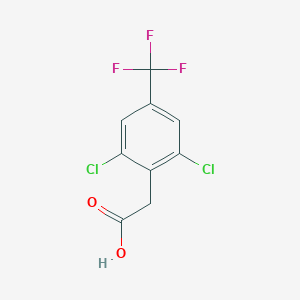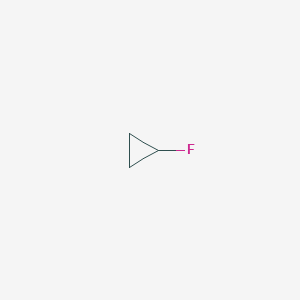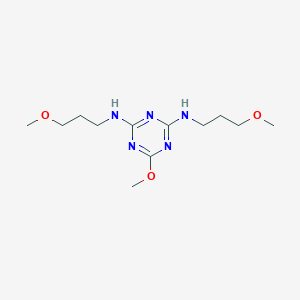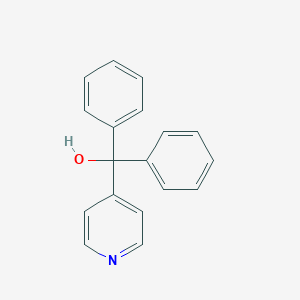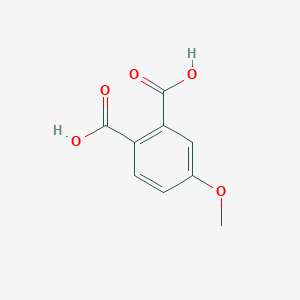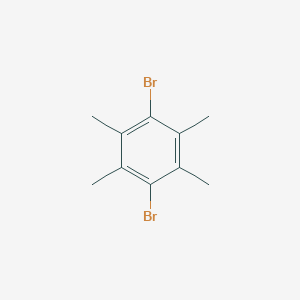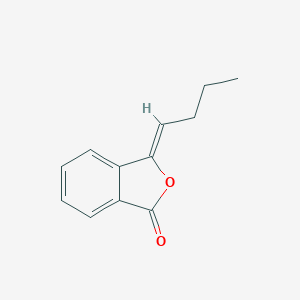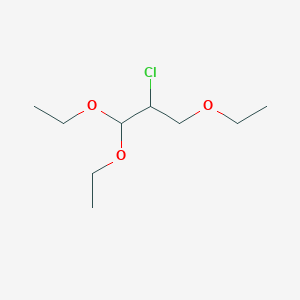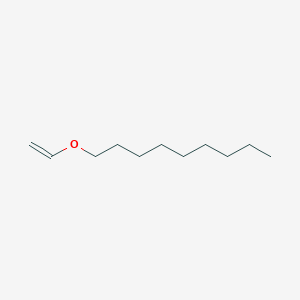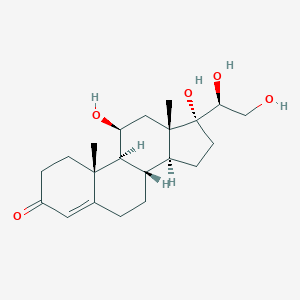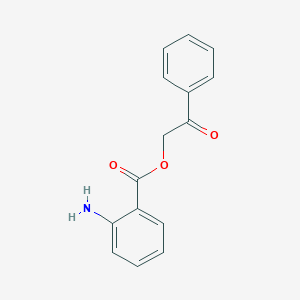
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate is an organic compound with the molecular formula C9H14O4. It is a derivative of acrylic acid and is characterized by the presence of both hydroxyl and acrylate functional groups. This compound is used in various industrial applications, particularly in the production of polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate typically involves the esterification of acrylic acid with 2-Hydroxy-3-(2-propenyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of acrylic acid and 2-Hydroxy-3-(2-propenyloxy)propanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. After the reaction is complete, the product is purified by distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate can undergo various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Esterification: Various esters depending on the carboxylic acid used.
Hydrolysis: 2-Hydroxy-3-(2-propenyloxy)propanol and acrylic acid.
科学研究应用
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials for medical devices.
Medicine: Employed in drug delivery systems due to its ability to form hydrogels.
Industry: Used in coatings, adhesives, and sealants due to its excellent adhesion properties.
作用机制
The mechanism of action of (2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with high mechanical strength and chemical resistance. The hydroxyl group can also participate in hydrogen bonding, enhancing the material’s properties.
相似化合物的比较
Similar Compounds
2-Hydroxypropyl acrylate: Similar in structure but lacks the propenyloxy group.
2-Hydroxy-3-phenoxypropyl acrylate: Contains a phenoxy group instead of a propenyloxy group.
3-Allyloxy-2-hydroxy-1-propanesulfonic acid: Contains a sulfonic acid group instead of an acrylate group.
Uniqueness
(2-Hydroxy-3-prop-2-enoxypropyl) prop-2-enoate is unique due to the presence of both hydroxyl and acrylate functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form cross-linked networks makes it particularly valuable in the production of high-performance polymers and coatings.
属性
CAS 编号 |
1830-79-1 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.2 g/mol |
IUPAC 名称 |
(2-hydroxy-3-prop-2-enoxypropyl) prop-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-3-5-12-6-8(10)7-13-9(11)4-2/h3-4,8,10H,1-2,5-7H2 |
InChI 键 |
GEDPWPYPHQIRJD-UHFFFAOYSA-N |
SMILES |
C=CCOCC(COC(=O)C=C)O |
规范 SMILES |
C=CCOCC(COC(=O)C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


